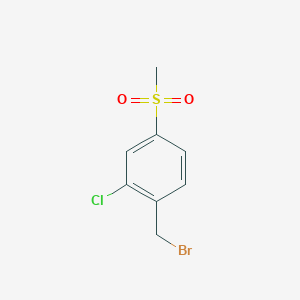

1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

Overview

Description

1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene belongs to a class of compounds that are important in organic synthesis, particularly in the synthesis of sulfones and halogenated aromatics. These compounds are versatile intermediates for various chemical reactions, including couplings and nucleophilic substitutions.

Synthesis Analysis

The synthesis of sulfone-containing and halogenated aromatic compounds typically involves reactions with electrophiles or nucleophiles, in the presence of metal catalysts or reagents that introduce sulfur or halogen functionalities. For instance, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles to yield unsaturated sulfones, showcasing the versatility of similar bromo-sulfonyl compounds in multi-coupling reactions (Auvray, Knochel, & Normant, 1985).

Molecular Structure Analysis

X-ray diffraction (XRD) analysis is a common method for investigating the molecular structure of bromo- and sulfonyl-substituted benzene compounds. The crystal structure of related compounds reveals information about bond lengths, angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's reactivity and properties (Chekhlov, 2004).

Chemical Reactions and Properties

Compounds with bromo-methyl and sulfonyl groups are involved in various chemical reactions, including substitution and coupling reactions, due to their reactive sites. For example, diversity-oriented synthesis strategies use bromomethyl compounds as building blocks for creating novel spirocycles and other complex structures (Kotha & Ali, 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, depend on the compound's molecular structure. The presence of halogen and sulfonyl groups can significantly affect these properties by altering the compound's polarity and hydrogen bonding capabilities. Research on related compounds provides insights into how structural variations influence physical properties (Qian, Wang, & Chen, 2014).

Scientific Research Applications

Stabilization and Controlled Release of Gaseous Compounds

A study by Chen et al. (2020) explores the stabilization and controlled release of gaseous/volatile active compounds like 1-methylcyclopropene and ethylene, which are crucial for the pre-harvest and postharvest management of fresh produce. This research highlights the development of various formulations to improve the safety and maintain the quality of fresh produce through controlled release mechanisms, demonstrating a similar application area where 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene could potentially be used (Chen, Yam, Ray, & Chen, 2020).

Environmental Impact of Chemical Compounds

Research on the environmental presence and impact of chemical compounds such as chlorobenzenes by Brahushi et al. (2017) discusses their toxicity, persistence, and the importance of understanding their fate in the soil environment for remediation strategies. This study can provide insights into the environmental considerations and remediation potential for similar compounds, including 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).

Bioremediation of Monoaromatic Pollutants

Farhadian et al. (2008) review in situ bioremediation strategies for monoaromatic pollutants in groundwater, including benzene and toluene. This research underscores the effectiveness of bioremediation techniques for the removal of organic pollutants, which could be relevant for the decomposition or neutralization of similar compounds (Farhadian, Vachelard, Duchez, & Larroche, 2008).

Safety And Hazards

Specific safety and hazard information for “1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene” is not available. However, it’s generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar brominated compounds6.

Future Directions

The future directions for “1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene” are not explicitly mentioned in the search results. However, given the wide range of brominated and methylsulfonyl compounds available, it’s likely that this compound could have potential applications in various fields of research3.

Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a chemistry professional.

properties

IUPAC Name |

1-(bromomethyl)-2-chloro-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-13(11,12)7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVJALWTFNYNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375532 | |

| Record name | 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene | |

CAS RN |

180200-86-6 | |

| Record name | 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2-chloro-4-(methylsulfonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

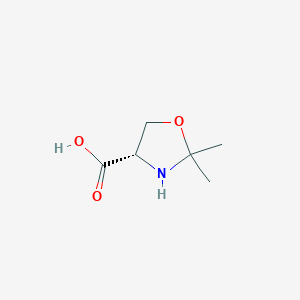

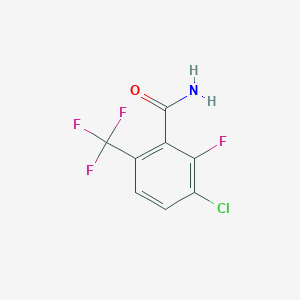

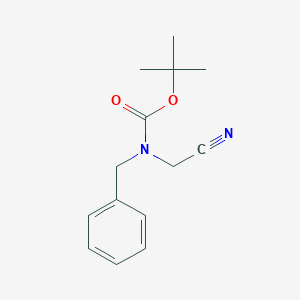

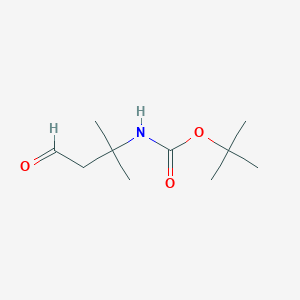

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)

![tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate](/img/structure/B61398.png)